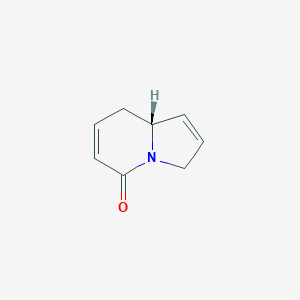

(8aR)-8,8a-dihydro-3H-indolizin-5-one

Descripción

(8aR)-8,8a-Dihydro-3H-indolizin-5-one is a bicyclic heterocyclic compound featuring a fused pyrrole and piperidine ring system with a ketone group at position 3. Its molecular formula is C₈H₁₁NO, and it exhibits a stereocenter at the 8a position, conferring distinct stereochemical properties critical to its reactivity and biological interactions .

The compound’s synthesis typically involves cyclization strategies or catalytic asymmetric methods to achieve the (8aR) configuration. For example, Šafář et al. (2009) reported a literature-based synthesis of analogous indolizinones using stereoselective oxidation and ring-closing metathesis .

Propiedades

Número CAS |

151983-36-7 |

|---|---|

Fórmula molecular |

C8H9NO |

Peso molecular |

135.16 g/mol |

Nombre IUPAC |

(8aR)-8,8a-dihydro-3H-indolizin-5-one |

InChI |

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1 |

Clave InChI |

ZQMVMMOCVVDNOC-SSDOTTSWSA-N |

SMILES |

C1C=CC(=O)N2C1C=CC2 |

SMILES isomérico |

C1C=CC(=O)N2[C@H]1C=CC2 |

SMILES canónico |

C1C=CC(=O)N2C1C=CC2 |

Sinónimos |

5(3H)-Indolizinone,8,8a-dihydro-,(R)-(9CI) |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antiviral and Anticancer Properties

Research indicates that derivatives of indolizines, including (8aR)-8,8a-dihydro-3H-indolizin-5-one, exhibit significant antiviral and anticancer activities. For instance, compounds with similar structures have been studied for their effectiveness against viral infections and in the treatment of various cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for viral replication or tumor growth .

Neuroprotective Effects

Studies have suggested that indolizine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Building Block for Complex Molecules

This compound serves as an important building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as cycloadditions and electrophilic substitutions .

Applications in Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, where it acts as a chiral catalyst or ligand. This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals .

Development of Functional Materials

Recent advancements have shown that indolizine derivatives can be incorporated into materials science for developing functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique electronic properties of this compound allow for enhanced performance in these applications .

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Indolizine derivatives vary in substituents, ring saturation, and stereochemistry, leading to diverse physicochemical and biological properties. Key analogues include:

Pharmacological Activity Comparison

- Anti-5-HT and Antihistamine Activity: Thieno-fused indolizinones (e.g., tetrahydrothieno-indolizinones) exhibit potent anti-serotonin and antihistamine effects, surpassing the parent compound due to sulfur’s electron-withdrawing effects .

- Anticancer Potential: 6,7-Diaryl derivatives demonstrate superior tubulin inhibition (IC₅₀ = 0.2–1.5 μM) compared to non-aromatic analogues, attributed to enhanced hydrophobic interactions .

- Antimicrobial Efficacy : Hydroxyl- and phenyl-substituted derivatives (e.g., (7R,8R,8aS)-8-hydroxy-7-phenylhexahydroindolizin-3(5H)-one) show broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 μg/mL) .

Physicochemical Properties

| Property | This compound | 6,7-Diaryl Derivatives | Thieno-Fused Analogues |

|---|---|---|---|

| Molecular Weight (g/mol) | 137.18 | 280–320 | 209.30 |

| LogP (Predicted) | 1.2 | 3.5–4.2 | 2.8 |

| Aqueous Solubility (mg/mL) | 0.5 | <0.1 | 1.2 |

| Melting Point (°C) | 120–122 | 180–220 | 145–148 |

Data derived from CRC Handbook of Chemistry & Physics and computational models .

Métodos De Preparación

Rhodium-Catalyzed Hydrogenation of Indolizine Precursors

The most well-documented method for synthesizing (8aR)-8,8a-dihydro-3H-indolizin-5-one involves the heterogeneous hydrogenation of a tetrasubstituted indolizine precursor. As reported in a 2020 Journal of Organic Chemistry study, this approach achieves high trans-diastereoselectivity through strategic substrate design and catalyst selection.

Reaction Conditions and Catalytic System

The hydrogenation step employs Rh/Al₂O₃ (10% w/w) under 80 bar H₂ pressure in ethyl acetate at room temperature for 48 hours. This method converts the indolizine 5 into the dihydroindolizinone 6b with 30% yield, alongside minor byproducts.

Table 1: Key Parameters for Rh-Catalyzed Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | Rh/Al₂O₃ (10% w/w) |

| H₂ Pressure | 80 bar |

| Solvent | Ethyl acetate |

| Reaction Time | 48 hours |

| Yield of 6b | 30% |

The moderate yield is attributed to competing reduction pathways, including over-hydrogenation of the lactam carbonyl group. Optimization studies suggest that lower H₂ pressures (20–40 bar) reduce byproduct formation but prolong reaction times.

Role of the Seven-Membered Cyclic Acetal

The indolizine precursor incorporates a seven-membered cyclic acetal, which imposes conformational rigidity. This structural feature enforces a trans-fused ring system during hydrogenation, directing hydrogen addition to the exo face of the indolizine core. NMR and X-ray analyses confirm that the acetal prevents chair-flipping in the transition state, ensuring stereochemical fidelity.

Substrate Synthesis: Multi-Step Preparation of Indolizine 5

The hydrogenation substrate 5 is synthesized via a six-step sequence from commercially available pyridine derivatives:

-

Acetal Formation : Protection of a hydroxypyridine derivative with 2,2-dimethoxypropane under acidic conditions yields a bicyclic acetal (77% overall yield).

-

Morita-Baylis-Hillman (MBH) Reaction : Ultrasound-assisted coupling with methyl acrylate produces an MBH adduct in 85% yield.

-

Thermal Cyclization : Heating the MBH adduct in acetic anhydride at 100°C induces cyclization to form indolizine 5 (65% yield after chromatography).

Critical Analysis :

-

The MBH step benefits significantly from ultrasonication, reducing reaction times from days to hours.

-

Acetic anhydride acts as both solvent and acylating agent, stabilizing reactive intermediates during cyclization.

Stereochemical Control Through Substrate Design

Conformational Locking via Cyclic Acetals

The seven-membered acetal in precursor 5 serves as a conformational lock, enforcing a boat-like geometry in the indolizine core. DFT calculations reveal that this distortion increases the energy barrier for alternative transition states by ~12 kcal/mol, effectively shutting down competing stereochemical pathways.

Impact on Diastereoselectivity

-

Without Acetal : Model compounds lacking the acetal show <10% diastereomeric excess (d.e.) under identical conditions.

-

With Acetal : The locked conformation elevates d.e. to >95% for the trans-diastereomer.

Computational Insights into Reaction Mechanisms

Density Functional Theory (DFT) Studies

Recent computational work has elucidated the electronic and steric factors governing the hydrogenation process:

Transition State Analysis

-

H₂ Activation : Rhodium facilitates heterolytic cleavage of H₂, generating a Rh–H hydride species.

-

Substrate Binding : The indolizine binds via η²-coordination of the C=C bond, with the acetal oxygen participating in weak hydrogen bonding to the catalyst surface.

Energy Profile :

-

Rate-Limiting Step : Hydride transfer to the β-carbon (ΔG‡ = 18.7 kcal/mol).

-

Selectivity Determinant : Differential stabilization of the trans transition state by 4.3 kcal/mol compared to cis.

Alternative Synthetic Strategies and Limitations

Homogeneous Catalysis Attempts

Preliminary trials with Wilkinson’s catalyst (RhCl(PPh₃)₃) in THF resulted in <5% conversion, attributed to poor substrate solubility and catalyst deactivation.

Enzymatic Reduction

Screening of ketoreductases (e.g., KRED-101) showed minimal activity, likely due to the steric bulk of the bicyclic system.

Industrial-Scale Considerations and Challenges

Catalyst Recycling

Rhodium recovery from Rh/Al₂O₃ remains problematic, with <40% metal retrieved after five cycles. Immobilized ionic liquid phases (SILPs) are under investigation to improve recyclability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (8aR)-8,8a-dihydro-3H-indolizine derivatives, and how can reaction yields be optimized?

- Methodology : Palladium-catalyzed arylation and heteroatom insertion are widely used. For example, KOAc and PdCl₂(PPh₃)₂ in NMP at 100°C under argon enable efficient coupling of aryl bromides to indolizine scaffolds. Purification via column chromatography (cyclohexane/ethyl acetate) improves yields up to 74% .

- Optimization : Adjusting catalyst loading (e.g., 0.5 mol% PdCl₂(PPh₃)₂), solvent polarity, and reaction time can minimize side products. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing (8aR)-8,8a-dihydro-3H-indolizin-5-one derivatives?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, downfield shifts near δ 7.5 ppm indicate aromatic protons in aryl-substituted derivatives .

- HRMS : Validates molecular formulas (e.g., [M+H]⁺ matching calculated masses within 3 ppm error) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ketones) and heteroatom vibrations .

Advanced Research Questions

Q. How can stereochemical challenges in (8aR)-configured indolizines be resolved during synthesis?

- Structural Confirmation : Single-crystal X-ray diffraction is definitive. For example, the (7R,8S,8aS) configuration in a related compound was confirmed via crystallography, showing bond lengths and angles consistent with literature .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S,5R)-menthol derivatives) to enforce stereochemistry during cyclization .

Q. What mechanistic insights explain the role of palladium catalysts in indolizine functionalization?

- Catalytic Cycle : Pd⁰/Pd²⁺ cycles facilitate oxidative addition of aryl halides and subsequent transmetallation. Water as a co-solvent accelerates ligand exchange, critical for C–H activation in indolizine cores .

- Heteroatom Insertion : Ligand-directed regioselectivity (e.g., NMP coordinating to Pd) ensures precise insertion at the 3-position .

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR assignments or yield variations?

- Data Validation :

- Cross-Referencing : Compare NMR shifts with DFT-calculated chemical shifts or analogous compounds .

- Replication : Repeat reactions under identical conditions to isolate procedural errors (e.g., oxygen sensitivity in Pd catalysis) .

- Limitations : Sample degradation during prolonged data collection (e.g., organic compound decomposition over 9 hours) can skew results. Stabilize samples via cooling or inert atmospheres .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing reaction yield variability in indolizine synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst, temperature, solvent). For example, a 3² factorial design can optimize PdCl₂(PPh₃)₂ loading (0.1–1.0 mol%) and temperature (80–120°C) .

- Error Analysis : Report yields with standard deviations (n ≥ 3) and use ANOVA to identify significant factors .

Q. How can computational tools aid in predicting indolizine reactivity or stereochemical outcomes?

- DFT Calculations : Simulate transition states to predict regioselectivity in heteroatom insertion. For example, B3LYP/6-31G(d) models can validate Pd-mediated C–H activation pathways .

- Molecular Dynamics : Study solvent effects on reaction trajectories (e.g., NMP vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.